molecular formula C18H16Cl2O3 B2356084 Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate CAS No. 344281-32-9

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Cat. No.: B2356084
CAS No.: 344281-32-9
M. Wt: 351.22
InChI Key: BUKIGRUXKHXWSE-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is a synthetic organic compound characterized by a β-keto ester backbone substituted with a 2,4-dichlorophenyl group at position 2 and a 3-methylphenyl group at position 2. This structure positions it within a broader class of agrochemical intermediates, particularly those associated with fungicide development. The compound’s dichlorophenyl and methylphenyl substituents contribute to its physicochemical properties, such as lipophilicity and stability, which are critical for biological activity and environmental persistence .

Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIGRUXKHXWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Formation

Reaction of 1 with m-phenylenediamine (2a ) yields intermediate 3a , which undergoes activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT). Subsequent condensation with methyl alkanoate derivatives produces ester intermediates (4a–l ). Hydrolysis of 4a–l with NaOH generates carboxylic acid intermediates (5a–l ), which are further condensed with o-phenylenediamine to form the final product.

Key Reaction Conditions

  • Solvent: Dichloromethane or acetonitrile
  • Catalysts: EDCI/HOBT
  • Temperature: Room temperature to 80°C
  • Yield Range: 65–88%

Direct Amination of γ-Halo-β-Ketoesters

A streamlined method employs γ-halo-β-ketoesters and anilines. Ethyl α-chloracetoacetate reacts with 2,4-dichloroaniline in acetonitrile under reflux, facilitated by NaHCO₃ and NaI.

General Procedure

  • Reagents:
    • Ethyl α-chloracetoacetate (2.0 mmol)
    • 2,4-Dichloroaniline (1.0 mmol)
    • NaHCO₃ (2.0 mmol), NaI (2.0 mmol)
  • Conditions:
    • Solvent: Acetonitrile (1 mL)
    • Temperature: 80°C, 16 hours
  • Workup: Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography.

Representative Yield Data

Entry Aniline Derivative Yield
1 3,5-Dichlorophenyl 88%
10 2,4-Dichlorophenyl 84%

This method achieves high yields (73–92%) for dichlorophenyl variants, underscoring its efficiency for arylhalide substrates.

Thiazole-Based Synthesis via Oxobutanoate Intermediates

Adapting methodologies from thiazole derivative synthesis, ethyl-2-chloro-3-oxobutanoate (1 ) reacts with methyl-substituted thioamides (2a–f ) to form ethyl-2-methyl-4-methylthiazole-5-carboxylate. Alkaline hydrolysis yields 4-methylthiazole-5-carboxylic acid (3a–f ), which can be functionalized to the target ester via esterification with methanol under acidic conditions.

Critical Spectral Data

  • IR: Broad absorption at 2550–3400 cm⁻¹ (COOH stretch)
  • ¹H NMR: δ 2.5–3.1 ppm (thiazole methyl groups)

Stetter Reaction for Oxobutanoate Backbone Formation

The Stetter reaction, a conjugate addition of aldehydes to α,β-unsaturated esters, offers a pathway to the 4-oxobutanoate core. Benzaldehyde and methyl acrylate react in the presence of N,N'-dimethylbenzimidazolium iodide (4 ) and NaOH under microwave irradiation.

Optimized Conditions

  • Catalyst: N,N'-Dimethylbenzimidazolium iodide (1 mmol)
  • Base: NaOH (0.2 mmol)
  • Microwave: 700W, 70–130 minutes
  • Yield: 70–74%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Multi-Step Condensation High modularity for R-group variation Lengthy synthesis (4–5 steps) 65–88%
Direct Amination Single-step, scalable Limited to arylhalide substrates 73–92%
Thiazole-Based Access to heterocyclic analogs Requires harsh hydrolysis 65–75%
Stetter Reaction Atom-economic, microwave-assisted Narrow substrate scope 70–74%

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but may complicate purification.
  • Elevated temperatures (>80°C) improve kinetics but risk decomposition of dichlorophenyl groups.

Catalytic Systems

  • EDCI/HOBT: Effective for amide bond formation but sensitive to moisture.
  • N,N'-Dimethylbenzimidazolium iodide: Eco-friendly organocatalyst with microwave compatibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The dichlorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways leading to new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biological macromolecules. Studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications . The mechanism of action involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Preliminary research indicates that it may be effective in treating conditions related to inflammation and pain management. Further studies are necessary to elucidate its pharmacological profile and efficacy in clinical settings .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including:

  • Production of agrochemicals
  • Development of new materials with specific functionalities

Case Study 1: Anti-inflammatory Research

A study evaluated the anti-inflammatory effects of this compound in vitro and in vivo models. Results indicated significant reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent.

Case Study 2: Synthesis of Complex Molecules

Researchers have successfully used this compound as a precursor in synthesizing novel organic molecules with enhanced biological activity. This application highlights its importance in drug discovery and development processes .

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2,4-Dichlorophenyl)-3-Oxobutanoate (CAS 194240-93-2)

  • Structure : Shares the β-keto ester core and 2,4-dichlorophenyl group but lacks the 3-methylphenyl substituent. The ester group here is ethyl rather than methyl.
  • Properties: Molar mass: 275.13 g/mol (vs. ~293.6 g/mol for the target compound, estimated). Increased ethyl ester chain length may enhance solubility in nonpolar solvents compared to the methyl ester .

Triazole Derivatives (e.g., Etaconazole, Propiconazole)

  • Structure : Contain a 1,2,4-triazole ring and 2,4-dichlorophenyl groups but lack the β-keto ester moiety.
    • Example: Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole).
  • Mode of Action : Triazoles inhibit fungal ergosterol biosynthesis via cytochrome P450 enzymes, a mechanism distinct from β-keto esters .
  • Stability : The dioxolane ring in propiconazole enhances resistance to hydrolysis compared to the ester group in the target compound .

Cyclopentanecarboxylate Intermediates (e.g., Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate)

  • Structure: Features a cyclopentanone ring and chlorophenyl group but lacks the 3-methylphenyl substitution.
  • Applications : Intermediate for metconazole, a fungicide, highlighting the role of chlorophenyl groups in agrochemical activity .

Key Research Findings and Data

Table 1: Comparative Properties of Selected Compounds

Compound Molar Mass (g/mol) Key Substituents Functional Groups Primary Use
Target Compound ~293.6 2,4-Dichlorophenyl, 3-methylphenyl β-Keto ester Agrochemical intermediate
Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate 275.13 2,4-Dichlorophenyl β-Keto ester Intermediate (fungicide)
Propiconazole 342.07 2,4-Dichlorophenyl, triazole Triazole, dioxolane Fungicide
Metconazole Intermediate ~294.7 4-Chlorophenyl, cyclopentanone Cyclopentanecarboxylate Fungicide synthesis

Biological Activity

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is a chemical compound with notable biological activities, particularly in the context of antitumor effects and potential applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16Cl2O3
  • Molecular Weight : 351.22 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis and Structure

The synthesis of this compound involves several steps that typically include the reaction of appropriate precursors under controlled conditions to yield the desired compound. The structural features, such as the dichlorophenyl and methylphenyl groups, contribute significantly to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve:

  • Microtubule Disruption : Similar to other known antimitotic agents, this compound interferes with microtubule formation, leading to cell cycle arrest and apoptosis.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, particularly through the mitochondrial route, enhancing its efficacy as an anticancer agent .

Case Studies

  • In Vivo Efficacy : In a mouse syngeneic model, this compound demonstrated high antitumor activity at doses significantly lower than those required for conventional therapies like combretastatin A-4 (CA-4). This suggests a promising therapeutic window for further development .
  • Comparative Analysis : When compared to similar compounds in its class, this compound exhibited comparable or superior IC50 values, indicating potent biological activity against tumor cells. For example, compounds with similar structures showed IC50 values ranging from 0.35 to 20.2 nM in various assays .

The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin. This binding inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. As a result:

  • Cell Cycle Arrest : Cells are unable to progress through mitosis.
  • Apoptosis Induction : The disruption of microtubule dynamics triggers intrinsic apoptotic pathways.

Data Summary

PropertyValue
Molecular FormulaC18H16Cl2O3
Molecular Weight351.22 g/mol
Antiproliferative IC500.35 - 20.2 nM
MechanismMicrotubule disruption
Apoptosis PathwayMitochondrial pathway

Q & A

Q. How should researchers document synthetic impurities or byproducts?

  • Methodological Answer : Employ HPLC-DAD/ELSD for impurity profiling (≥95% purity threshold). For structural identification:
  • LC-MS/MS with fragmentation libraries.
  • NMR-guided isolation (preparative HPLC) .

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